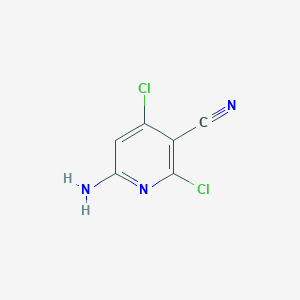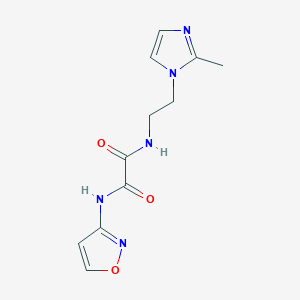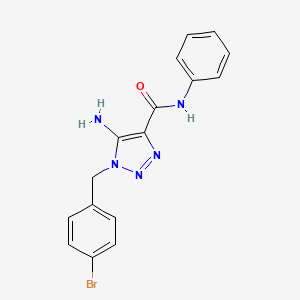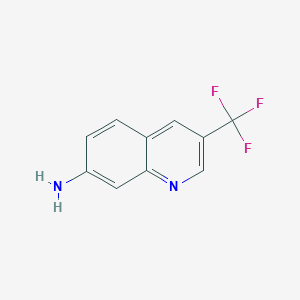![molecular formula C26H23N5O3 B2816694 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1296315-40-6](/img/structure/B2816694.png)
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process:
-
Formation of the Triazoloquinazoline Core: : The initial step involves the cyclization of an appropriate hydrazine derivative with an isatoic anhydride to form the triazoloquinazoline core. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or dimethylformamide at elevated temperatures.
-
Introduction of the Benzyl Group: : The benzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the triazoloquinazoline intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
-
Acetamide Formation: : The final step involves the acylation of the triazoloquinazoline derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine or pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazoloquinazoline core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrotriazoloquinazoline derivatives.
Substitution: Various substituted acetamide derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that triazoloquinazoline derivatives can inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microbial or cancer cells, resulting in their death or reduced proliferation.
相似化合物的比较
Similar Compounds
- 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-phenylacetamide
- 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of the 3,4-dimethylphenyl group. This substitution can influence the compound’s biological activity and its interaction with molecular targets, potentially enhancing its efficacy and selectivity.
属性
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-17-12-13-20(14-18(17)2)27-23(32)16-30-26(34)31-22-11-7-6-10-21(22)24(33)29(25(31)28-30)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEBGMPNFNXENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2816612.png)
![Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2816614.png)
![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2816617.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)


![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2816621.png)


![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)
![N-[[4-(3-Ethoxyazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2816633.png)
![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)
